molecular formula C20H25NO5S B2985559 N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 1396867-31-4

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No.: B2985559
CAS No.: 1396867-31-4
M. Wt: 391.48
InChI Key: DUJUPQLLBQUZQB-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a structurally complex acetamide derivative featuring a unique combination of substituents. Its core structure includes:

  • Cyclopropyl group: A strained three-membered ring known to enhance metabolic stability and influence lipophilicity.
  • Hydroxyethyl chain: A polar functional group that may improve solubility and enable hydrogen bonding.
  • Isopropylsulfonylphenyl group: A bulky sulfonyl-substituted aromatic ring, often associated with enhanced receptor binding affinity and selectivity.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S/c1-14(2)27(24,25)17-9-5-15(6-10-17)12-19(22)21-13-20(23,16-7-8-16)18-4-3-11-26-18/h3-6,9-11,14,16,23H,7-8,12-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJUPQLLBQUZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C2CC2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. The compound contains a cyclopropyl ring, a furan moiety, and an isopropylsulfonyl group, which contribute to its unique pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

The molecular formula for this compound is C20H25NO5S, with a molecular weight of approximately 391.5 g/mol. The compound's structural features are summarized in the following table:

Property Value
Molecular FormulaC20H25NO5S
Molecular Weight391.5 g/mol
CAS Number1396867-31-4
SolubilitySoluble

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Its sulfonamide structure suggests potential antibacterial and anti-inflammatory properties, similar to other compounds in this class. The hydroxyl group may facilitate hydrogen bonding with target proteins, enhancing its bioactivity.

Pharmacological Effects

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

  • Antibacterial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties. Studies have shown that sulfonamides can inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.
  • Anti-inflammatory Effects : The presence of the furan moiety may contribute to anti-inflammatory activities by modulating inflammatory pathways.
  • Antifungal Properties : Related compounds have demonstrated antifungal effects against various pathogens, suggesting potential applications in treating fungal infections.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study on 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones indicated significant antifungal activity against Aspergillus fumigatus, suggesting that furan derivatives can be effective in combating fungal infections .
  • Research on substituted thiobenzanilides has shown promising antimicrobial effects, which may parallel the activity observed in sulfonamide derivatives .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound Biological Activity
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-...Potential antibacterial and antifungal
3-Phenyl-5-acetoxymethyl-2H,5H-furan-2-oneAntifungal against A. fumigatus
Substituted thiobenzanilidesAntimicrobial

Comparison with Similar Compounds

N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()

  • Key differences : Replaces the cyclopropyl and furan groups with a cyclohexyl and 4-fluorophenyl moiety.
  • The fluorophenyl group enhances electronegativity, which may alter binding interactions compared to the electron-rich furan ring .
  • Synthesis : Prepared via a multicomponent reaction (81% yield), contrasting with the target compound’s likely more complex route due to its sulfonyl group .

Sulfonamide Acetamides with Furan ()

  • Example: 2-(2-(furan-2-ylmethylene)hydrazinyl)-N-((4-((3-(4-hydroxyphenyl)propyl)amino)phenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide.
  • Comparison : Shares the furan substituent but includes a hydrazinyl linker and additional sulfonyl-phenyl interactions. The hydrazine group may confer chelation properties absent in the target compound .

Sulfonyl-Containing Analogues

2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide ()

  • Key differences : Features a sulfamoyl (NHSO₂) group instead of a sulfonyl (SO₂) group.

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()

  • Key differences : Substitutes the isopropylsulfonyl group with a methylsulfonyl and adds a nitro substituent.
  • Impact : The nitro group introduces strong electron-withdrawing effects, which could reduce metabolic stability compared to the isopropylsulfonyl-phenyl group in the target compound .

Hydroxyethyl and Aromatic Chain Analogues

N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide ()

  • Key differences: Contains a diphenylhexan backbone and a phenoxy group instead of furan and cyclopropyl groups.
  • Impact : The extended aromatic chain may enhance hydrophobic interactions but reduce conformational flexibility compared to the compact cyclopropyl-furan system in the target compound .

L748337 ()

  • Example: N-[[3-[(2S)-2-hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide.
  • Comparison: Shares a hydroxyethylamine linker and sulfonyl group but incorporates a phenylsulfonylamino moiety. This compound’s activity on G-protein coupled receptors suggests the target compound’s sulfonyl group may similarly enhance receptor binding .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Notable Features Reference
Target Compound Not provided Cyclopropyl, furan-2-yl, isopropylsulfonyl Unique hybrid of steric and electronic groups N/A
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide 334.206 Cyclohexyl, 4-fluorophenyl High yield (81%), fluorinated aromatic
2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide Not provided Isopropylphenoxy, sulfamoyl Sulfamoyl for H-bonding
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Not provided Methylsulfonyl, nitro Electron-withdrawing nitro group
2-(2-(furan-2-ylmethylene)hydrazinyl)-N-...acetamide () Not provided Furan, hydrazinyl Chelation potential

Research Implications and Gaps

  • Synthetic Complexity : The target compound’s cyclopropyl and sulfonyl groups may require specialized reagents or conditions, unlike simpler acetamides in or 5.
  • Optimization Opportunities : Replacing the furan with thiophene (as in ) could enhance metabolic stability while retaining aromaticity .

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